![molecular formula C23H25N5O2 B2675408 4-oxo-N-(4-phenylbutan-2-yl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-56-7](/img/structure/B2675408.png)
4-oxo-N-(4-phenylbutan-2-yl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to be a complex organic molecule that likely contains an imidazo[2,1-c][1,2,4]triazine core structure, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[2,1-c][1,2,4]triazine ring and the attachment of the phenylbutan-2-yl and p-tolyl groups. However, without specific synthesis procedures or references, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization of the atoms, and the electronic distribution. Tools like X-ray crystallography and NMR spectroscopy are typically used for this purpose.Chemical Reactions Analysis
This would involve understanding how this compound reacts with other compounds. This is highly dependent on the functional groups present in the molecule and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
This would involve understanding properties like solubility, melting point, boiling point, stability, and reactivity. These properties can often be predicted using computational chemistry tools.Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthetic routes and chemical properties of related compounds, such as imidazo[1,2,4]triazines and pyrimidines, have been explored in depth. For instance, compounds derived from the alkylation of tetrahydropyrimidine carboxylates and their subsequent cyclization into various heterocyclic frameworks demonstrate the versatility of these chemical scaffolds in synthesizing biologically active molecules. The structural diversity achieved through these synthetic strategies underlines the potential of such compounds for further exploration in drug development and other scientific applications (Haiza et al., 2000).
Potential Applications in Biological Systems
Research into compounds with similar structures has highlighted their potential in addressing a variety of biological targets. For example, the exploration of imidazo[1,2,4]triazine derivatives has led to the discovery of molecules with significant biological activities, including antimicrobial and antitumor properties. This underscores the potential utility of such compounds in medicinal chemistry and drug discovery efforts. The structural flexibility of these compounds allows for the design of molecules with tailored activities against specific biological targets, offering promising avenues for the development of new therapeutic agents (Stevens et al., 1984).
Safety And Hazards
The safety and hazards of a compound depend on its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate assessment.
Orientations Futures
Future research could involve synthesizing the compound and studying its properties and potential applications. This could involve in vitro and in vivo studies to assess its biological activity.
Propriétés
IUPAC Name |
8-(4-methylphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-8-12-19(13-9-16)27-14-15-28-22(30)20(25-26-23(27)28)21(29)24-17(2)10-11-18-6-4-3-5-7-18/h3-9,12-13,17H,10-11,14-15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTSNNMTNSLZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC(C)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(4-phenylbutan-2-yl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



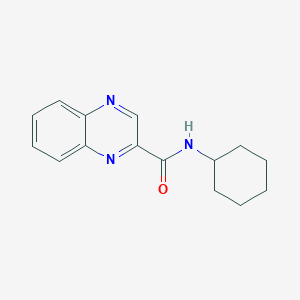
![3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2675334.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2675335.png)
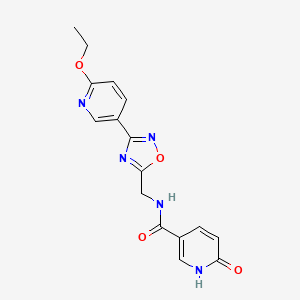
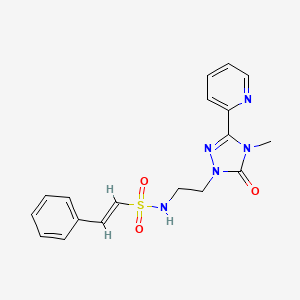
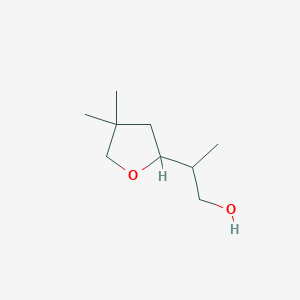
![2,2'-Methylenebis(3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium) 4-methylbenzenesulfonate](/img/structure/B2675342.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2675344.png)
![2-keto-N-(7-keto-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B2675345.png)
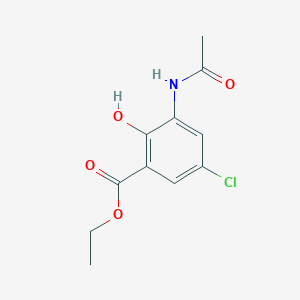
![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2675348.png)